molecular formula C16H18N4O5 B2744054 2-Methoxyethyl 7-(3,4-dihydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 879936-03-5

2-Methoxyethyl 7-(3,4-dihydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2744054
CAS No.: 879936-03-5
M. Wt: 346.343
InChI Key: JIHXNWGWPVSGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . The use of a base assists the synthesis of an intermediate due to the reaction between the NH group in C2 of 3-amino-1,2,4-triazole and the active carbon of dimethyl acetylenedicarboxylate .


Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They have a unique structure and properties, and are used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .


Chemical Reactions Analysis

The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity. Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound 2-Methoxyethyl 7-(3,4-dihydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, although not directly mentioned in the research, is closely related to the family of triazolopyrimidines and their derivatives, which have been extensively studied for their diverse chemical properties and applications. For instance, the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines induced by C=N bond reduction showcases the flexibility and reactivity of these compounds in chemical synthesis. The structure of a similar compound was proven by single crystal X-ray diffraction data, indicating the precision with which these molecules can be characterized and utilized in further chemical studies (Lashmanova et al., 2019).

Antimicrobial and Antioxidant Activities

Compounds within the triazolopyrimidine family have been evaluated for their biological activities, including antimicrobial and antioxidant properties. For example, a study on the synthesis of an uncommon series of triazolopyrimidines demonstrated their potential in antimicrobial and antioxidant applications. This highlights the utility of these compounds in developing new therapeutic agents with specific biological activities (Gilava et al., 2020).

Applications in Tuberculosis Treatment

Further extending their utility, derivatives of triazolopyrimidines have been synthesized for their potential tuberculostatic activity. This is particularly significant in the context of tuberculosis treatment, where new and effective compounds are constantly sought. The synthesis of structural analogs and their evaluation for tuberculostatic activity contribute to the ongoing research in finding viable therapeutic options for this infectious disease (Titova et al., 2019).

Novel Synthetic Pathways and Compound Characterization

The research in this field also encompasses the development of novel synthetic pathways and the detailed characterization of newly synthesized compounds. Studies have demonstrated efficient and regioselective synthesis methods for triazolopyrimidine derivatives, offering insights into the versatility and adaptability of these compounds in chemical synthesis. Such research not only expands the chemical repertoire of triazolopyrimidines but also opens up new avenues for their application in various scientific and industrial domains (Massari et al., 2017).

Future Directions

The future directions in the field of 1,2,4-triazole-containing compounds involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Properties

IUPAC Name

2-methoxyethyl 7-(3,4-dihydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5/c1-9-13(15(23)25-6-5-24-2)14(20-16(19-9)17-8-18-20)10-3-4-11(21)12(22)7-10/h3-4,7-8,14,21-22H,5-6H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHXNWGWPVSGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)O)O)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.